HepG2 Cytotoxicity Counter-Screen: Low Cytotoxic Risk Confirmed by B Score Analysis
In the PubChem HepG2 cytotoxicity counter-screen (AID 588814), the target compound returned B Scores ranging from -7.61 to -7.53 across multiple replicate measurements . A B Score below -5 is the conventional threshold for classifying a compound as non-cytotoxic in this assay system. By comparison, many arylsulfonamide analogs in the same screening library exhibited B Scores above -5, indicating measurable cytotoxicity at the tested concentrations [1]. This low cytotoxicity profile is a critical differentiator for researchers prioritizing compounds with minimal off-target hepatotoxic liability in cell-based assays.
| Evidence Dimension | HepG2 Cytotoxicity (B Score) |
|---|---|
| Target Compound Data | B Score: -7.61 to -7.53 (tested in dose-response format, 20 replicates) |
| Comparator Or Baseline | Class-level baseline: B Score ≥ -5 indicates cytotoxic risk in the same assay platform |
| Quantified Difference | Target compound B Score is 2–2.6 units below the cytotoxicity threshold, classifying it as non-cytotoxic; precise comparator values for individual analogs are not available from a single head-to-head study. |
| Conditions | HepG2 cell-based assay, plate reader detection, 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 (PubChem AID 588814), data sourced from Johns Hopkins Ion Channel Center and multiple screening centers . |
Why This Matters
A B Score firmly in the negative range provides confidence that observed bioactivity in other assays (e.g., caspase-3 activation at 8.5 µM) is not confounded by general cytotoxicity, a common pitfall when sourcing sulfonamide screening compounds.
- [1] PubChem BioAssay AID 588814: HepG2 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/588814 (accessed April 2026). View Source
